N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide

Description

Introduction to N-(5-((2-((5-Chloro-2-Methoxyphenyl)Amino)-2-Oxoethyl)Thio)-1,3,4-Thiadiazol-2-Yl)-2,5-Dimethylfuran-3-Carboxamide

Structural Significance of Heterocyclic Moieties in the Compound

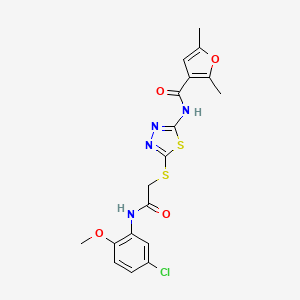

The molecular architecture of this compound is defined by three critical heterocyclic systems: the 1,3,4-thiadiazole ring, the dimethylfuran group, and the chloro-methoxyphenyl substituent. Each moiety contributes uniquely to the compound’s stability, reactivity, and biological interactions.

The 1,3,4-thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, confers electron-deficient aromaticity. This property enhances its capacity to participate in π-π stacking and hydrogen-bonding interactions with biological targets, such as enzymes or receptors. The sulfur atom further enables thioether linkages, as seen in the ethylthio bridge connecting the thiadiazole to the chloro-methoxyphenyl group. This bridge augments molecular flexibility while maintaining planar rigidity, a balance critical for target binding.

The 2,5-dimethylfuran-3-carboxamide group introduces a fused oxygen-containing heterocycle. The furan ring’s oxygen atom provides a site for dipole-dipole interactions, while the methyl groups at positions 2 and 5 sterically shield the carboxamide moiety, reducing metabolic degradation. The carboxamide group itself (-CONH2) serves as a hydrogen bond donor and acceptor, facilitating interactions with proteolytic enzymes or nucleic acids.

The 5-chloro-2-methoxyphenyl substituent contributes hydrophobic and electron-withdrawing effects. The chlorine atom at position 5 enhances lipophilicity, promoting membrane permeability, while the methoxy group at position 2 stabilizes the phenyl ring through resonance, directing electrophilic substitution to specific sites. Together, these features optimize the compound’s pharmacokinetic profile and target specificity.

Table 1: Key Functional Groups and Their Roles

Historical Context of Thiadiazole and Furan Derivatives in Medicinal Chemistry

The development of this compound is rooted in the rich history of thiadiazole and furan derivatives as bioactive scaffolds.

Thiadiazoles emerged as pharmacophores in the mid-20th century, with sulfonamide-based thiadiazoles like acetazolamide pioneering their use as carbonic anhydrase inhibitors. By the 1980s, researchers recognized the 1,3,4-thiadiazole nucleus’s versatility in antiviral and anticancer agents due to its ability to mimic purine bases in nucleic acids. For example, methazolamide, a thiadiazole derivative, became a cornerstone in glaucoma treatment by modulating intraocular pressure. The incorporation of sulfur in thiadiazoles also improved metabolic stability compared to oxadiazoles, driving their adoption in agrochemicals like the fungicide thiadiazin.

Furan derivatives have similarly evolved from natural product isolation to synthetic optimization. Early studies on furfural, a furan-based aldehyde, revealed antimicrobial properties, spurring the synthesis of nitrofurans like nitrofurantoin for urinary tract infections. The discovery of furanose rings in DNA and RNA further underscored furans’ biological relevance. Modern applications leverage substituted furans for their dual aromatic and polar characteristics, as seen in the antiviral drug favipiravir and the herbicide furilazole.

The fusion of thiadiazole and furan systems in compounds like this compound represents a strategic advancement. By combining the electron-deficient thiadiazole with the electron-rich furan, chemists achieve synergistic effects: enhanced binding to disparate biological targets (e.g., bacterial enzymes and plant pests) and improved solubility profiles. Patent literature from the early 21st century highlights such hybrids in broad-spectrum pesticides, where thiadiazole-furan conjugates disrupt arthropod neurotransmission and nematode cuticle synthesis.

Properties

IUPAC Name |

N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O4S2/c1-9-6-12(10(2)27-9)16(25)21-17-22-23-18(29-17)28-8-15(24)20-13-7-11(19)4-5-14(13)26-3/h4-7H,8H2,1-3H3,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJGCSFDHLYNAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₈H₁₈ClN₃O₃S

- Molecular Weight : 385.87 g/mol

- IUPAC Name : this compound

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. For instance:

- Cytotoxicity : A study demonstrated that derivatives of 1,3,4-thiadiazole showed varying degrees of cytotoxicity against different cancer cell lines. The compound under consideration was evaluated for its efficacy against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), showing IC₅₀ values of 0.28 µg/mL and 0.52 µg/mL respectively .

| Cell Line | IC₅₀ Value (µg/mL) |

|---|---|

| MCF-7 | 0.28 |

| A549 | 0.52 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that derivatives with the thiadiazole scaffold possess broad-spectrum antibacterial and antifungal activities. Notably:

- Inhibition of Pathogens : The compound displayed moderate to high inhibitory activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

The mechanism through which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : It has been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway crucial for DNA synthesis in rapidly dividing cells .

- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells without causing cell cycle arrest, indicating a potential pathway for therapeutic intervention .

Case Studies

Several studies have focused on the biological activity of compounds related to the thiadiazole class:

- Study A : Evaluated the anticancer activity of various thiadiazole derivatives against SK-MEL-2 cells with promising results indicating significant growth inhibition.

- Study B : Investigated the antimicrobial effectiveness of thiadiazole compounds against clinical isolates of bacteria and fungi, revealing strong activity against resistant strains.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is with a molecular weight of 488.9 g/mol. Its complex structure includes multiple functional groups that may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

- Mechanism of Action : The compound is believed to exert its anticancer effects through the inhibition of specific signaling pathways involved in cell proliferation and survival. Molecular docking studies have shown promising interactions with target proteins associated with cancer progression .

- In Vitro Studies : In vitro assays have demonstrated significant growth inhibition against various cancer cell lines. For example, related compounds have exhibited percent growth inhibitions (PGIs) ranging from 51% to 86% against different cancer types .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity:

- Broad-Spectrum Activity : Similar compounds have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria as well as fungal species. The results indicated that certain derivatives displayed potent antimicrobial effects .

- Resistance Mechanism : The ongoing research aims to combat drug resistance in pathogens by developing derivatives that can effectively target resistant strains .

Synthesis and Formulation

The synthesis of this compound involves several steps that ensure the purity and efficacy of the final product:

- Chemical Synthesis : A novel synthetic route has been developed that optimizes yield and minimizes by-products. This process includes the use of specific solvents and reagents that enhance reaction efficiency .

- Formulation Development : The compound can be formulated into various dosage forms such as tablets, powders, or injectable solutions, which are crucial for its application in clinical settings .

Case Studies and Research Findings

Several case studies have documented the applications and effectiveness of related compounds:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs from the same chemical family. Below is a detailed analysis supported by a comparative table (Table 1).

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Observations:

Structural Diversity and Bioactivity: The target compound’s 1,3,4-thiadiazole core is shared with agrochemical derivatives reported to stimulate plant growth at low concentrations (e.g., 1-(pyridine-4′-carbonyl)-4-arylthiosemicarbazide derivatives) . Compared to 852133-00-7, which incorporates a tetrazole ring (a high-polarity functional group), the target compound’s chloro-methoxyphenyl and thioether groups may enhance its membrane permeability, favoring central nervous system (CNS) or intracellular targets.

Substituent Effects: The 5-chloro-2-methoxyphenyl group in the target compound contrasts with the 4-fluorobenzyl substituent in 793679-01-3. Fluorine’s electronegativity often improves metabolic stability, whereas chlorine and methoxy groups may enhance hydrophobic interactions in enzyme binding pockets . The thioethyl bridge in the target compound is structurally distinct from the acetate linker in 877154-73-9.

Therapeutic Hypotheses: The 2,5-dimethylfuran-3-carboxamide moiety in the target compound resembles fragments in kinase inhibitors (e.g., EGFR or VEGFR inhibitors), suggesting possible anticancer applications. By contrast, 877154-73-9’s phenyl acetate group aligns with nonsteroidal anti-inflammatory drug (NSAID) scaffolds, hinting at anti-inflammatory utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.